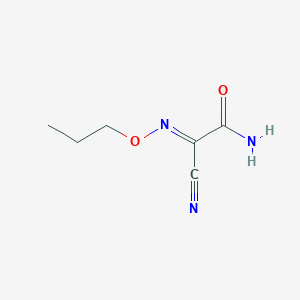

(2E)-2-Cyano-2-(propoxyimino)acetamide

Description

Contextualization within the Chemistry of Cyanoacetamides and Oximino Ethers

Cyanoacetamide moieties are recognized as valuable building blocks in the synthesis of a wide array of biologically and pharmacologically active heterocyclic compounds, including pyridines, thiazoles, and pyrimidines. ekb.eg The reactivity of the cyanoacetamide group, with its multiple nucleophilic and electrophilic sites, allows for its participation in various chemical transformations such as condensation and substitution reactions. ekb.eg

Oximes and their ether derivatives are also crucial functional groups in organic chemistry, enabling the introduction of a nitrogen atom into a chemical structure. researchgate.net They serve as precursors for the synthesis of amines, hydroxylamines, nitriles, and various aza-heterocycles. researchgate.net The incorporation of an oximino ether group can significantly influence a molecule's physicochemical properties and biological activity. nih.gov

The combination of these two functional groups in (2E)-2-Cyano-2-(propoxyimino)acetamide suggests its potential as a versatile intermediate in organic synthesis. Analogous compounds have been investigated for their potential antifungal and antibacterial activities, indicating possible applications in drug discovery. evitachem.com

Importance of the (2E)-Stereochemistry in Iminoacetamide Derivatives

The "(2E)" designation in the compound's name specifies the stereochemistry around the carbon-nitrogen double bond of the imino group. This geometric isomerism, also known as E/Z isomerism, plays a critical role in determining the three-dimensional shape of the molecule. The specific spatial arrangement of the substituents around the C=N bond can profoundly impact the molecule's interaction with biological targets, such as enzymes and receptors. In many biologically active compounds, only one stereoisomer exhibits the desired therapeutic effect, while the other may be less active or even inactive. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Overview of Synthetic Challenges and Stereocontrol

The synthesis of 2-cyano-2-oximino-acetamide derivatives typically involves the reaction of a 2-cyanoacetamide (B1669375) with a nitrite (B80452) salt in the presence of an acid to form a 2-cyano-2-hydroxyiminoacetamide salt. google.com This intermediate can then be alkylated to introduce the propoxy group. A common method involves reacting the sodium or potassium salt of 2-cyano-2-hydroxyiminoacetamide with an alkylating agent, such as a propargyl halide, in a suitable solvent. google.com

A key challenge in the synthesis is controlling the stereochemistry to selectively obtain the desired (2E)-isomer. The reaction conditions, including the choice of reagents, solvent, and temperature, can influence the isomeric ratio of the product. Achieving high stereoselectivity is crucial for ensuring the purity and efficacy of the final compound, particularly in pharmaceutical applications.

Research Gaps and Opportunities in the Comprehensive Investigation of the Compound

While the general chemistry of cyanoacetamides and oximino ethers is well-established, there is a noticeable lack of specific research focused on this compound. This presents several opportunities for future investigation:

Detailed Synthesis and Characterization: A thorough investigation into the synthesis of this compound, with a focus on optimizing reaction conditions for high yield and stereoselectivity, is warranted. Full characterization of the compound using modern analytical techniques would provide valuable data for the scientific community.

Exploration of Chemical Reactivity: A systematic study of the reactivity of this compound could uncover its potential as a precursor for novel heterocyclic compounds and other functionalized molecules.

Biological Activity Screening: Given that related compounds have shown biological activity, screening this compound for a range of pharmacological properties, such as antimicrobial or anticancer effects, could lead to the discovery of new therapeutic agents.

Computational Modeling: Theoretical studies could provide insights into the structural and electronic properties of the molecule, helping to predict its reactivity and potential biological interactions.

The following table provides a summary of key properties for a closely related compound, which can serve as a reference point for future studies on the propoxy derivative.

| Property | Value for 2-Cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide |

| Molecular Formula | C6H8N4O3 |

| Molecular Weight | 184.15 g/mol |

| CAS Number | 41078-09-5 |

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

(1E)-2-amino-2-oxo-N-propoxyethanimidoyl cyanide |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-11-9-5(4-7)6(8)10/h2-3H2,1H3,(H2,8,10)/b9-5+ |

InChI Key |

SKLYEDTUOCFWNZ-WEVVVXLNSA-N |

Isomeric SMILES |

CCCO/N=C(\C#N)/C(=O)N |

Canonical SMILES |

CCCON=C(C#N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2e 2 Cyano 2 Propoxyimino Acetamide

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing (2E)-2-Cyano-2-(propoxyimino)acetamide lies in the efficient preparation of its core building blocks: a cyanoacetamide unit and a propylating agent.

Synthesis of 2-Cyanoacetamide (B1669375) and its Derivatives

2-Cyanoacetamide is a fundamental precursor, providing the cyano and acetamide (B32628) functionalities. Its synthesis is well-established and can be achieved through several routes, most commonly involving the ammonolysis of cyanoacetic esters.

One prevalent method involves the reaction of an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate or butyl cyanoacetate, with ammonia (B1221849). guidechem.comorgsyn.org For instance, treating ethyl cyanoacetate with concentrated aqueous ammonia results in a straightforward conversion to 2-cyanoacetamide. orgsyn.org The reaction mixture is typically shaken, allowed to stand, and then cooled to precipitate the product, which can be further purified by recrystallization from hot ethanol (B145695). orgsyn.org Yields for this method are generally high, often in the range of 86-88%. orgsyn.org

Alternative procedures utilize different esters or reaction conditions. The reaction of butyl cyanoacetate with ammonia gas in the presence of a catalyst like sodium methoxide (B1231860) can also produce 2-cyanoacetamide with yields reported around 91%. guidechem.com These methods provide a reliable supply of the primary building block required for subsequent reaction steps.

Table 1: Comparison of Synthetic Routes for 2-Cyanoacetamide

| Starting Material | Reagents | Key Conditions | Reported Yield |

|---|---|---|---|

| Ethyl Cyanoacetate | Concentrated Aqueous Ammonia | Shaking, cooling in ice-salt mixture | 86-88% orgsyn.org |

| Butyl Cyanoacetate | Ammonia (gas), Sodium Methoxide | Reaction maintained at 30°C | 91% guidechem.com |

Preparation of Propyl Halides or Related Propylating Agents

The introduction of the propoxy group requires a suitable propylating agent, typically a propyl halide such as n-propyl bromide. These agents can be synthesized from the corresponding alcohol, 1-propanol (B7761284).

A common laboratory-scale preparation of n-propyl bromide involves reacting 1-propanol with a mixture of hydrobromic acid and sulfuric acid. prepchem.com The sulfuric acid acts as a dehydrating agent and facilitates the SN2 reaction where the bromide ion displaces the protonated hydroxyl group of the alcohol. The product, n-propyl bromide, is typically distilled from the reaction mixture as it is formed. prepchem.com

Industrial processes may utilize gaseous hydrogen bromide (HBr) passed through n-propanol. google.com To drive the reaction to completion, an excess of HBr is often used, ensuring a high conversion of the alcohol to the alkyl halide. google.com The resulting n-propyl bromide is then washed and purified by distillation. prepchem.com Other propylating agents, such as propyl tosylates, can also be prepared from 1-propanol but propyl halides are common for this type of etherification.

Targeted Synthesis of this compound

The assembly of the final product from the precursors involves a sequence of oximation to form the imino group, stereoselective control to obtain the (E)-isomer, and finally, etherification to introduce the propoxy moiety.

Oximation Reactions for Imino Group Formation

The central imino group is formed through the oximation of the active methylene (B1212753) group in 2-cyanoacetamide. This transformation is typically achieved by reacting 2-cyanoacetamide with a nitrosating agent, such as sodium nitrite (B80452), in the presence of an acid. google.comekb.eg This reaction generates the key intermediate, 2-cyano-2-(hydroxyimino)acetamide (B1623587). google.comnih.gov

The reaction conditions, particularly the pH, are crucial. The process involves the in-situ formation of nitrous acid from sodium nitrite and an acid like acetic acid or hydrochloric acid, which then reacts with the 2-cyanoacetamide. google.com The product, 2-cyano-2-(hydroxyimino)acetamide, can be isolated as a free oxime or, more conveniently for the subsequent step, as its alkali metal salt (e.g., sodium or potassium salt) by controlling the pH. google.comgoogle.com For example, reacting 2-cyanoacetamide with isoamyl nitrite in the presence of sodium ethoxide yields the sodium salt of the (E)-isomer of 2-cyano-2-oximinoacetamide directly. google.com

Stereoselective Formation of the (E)-Isomer

For many applications, the stereochemistry of the oxime is critical. The synthesis of this compound specifically requires the formation of the (E)-isomer. Oxime synthesis can often lead to a mixture of (E) and (Z) isomers. researchgate.net However, the (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance, and reaction conditions can be optimized to favor its formation.

In the synthesis of the intermediate 2-cyano-2-(hydroxyimino)acetamide and its salts, the (E)-isomer is often preferentially or exclusively formed. google.com General methods for ensuring high stereoselectivity include the treatment of an E/Z isomer mixture with an anhydrous acid (protic or Lewis). google.com This can cause the selective precipitation of the (E)-isomer as an immonium complex, which can then be neutralized to yield the pure (E)-oxime. google.com The inherent stability of the (E)-configuration in the 2-cyano-2-(hydroxyimino)acetamide system often allows for its direct synthesis without the need for complex purification steps. google.com

Introduction of the Propoxy Moiety via Alkylation or Etherification

The final step in the synthetic pathway is the introduction of the propoxy group onto the oxygen atom of the oxime. This is accomplished via an O-alkylation reaction, a type of Williamson ether synthesis. google.com

The intermediate, 2-cyano-2-(hydroxyimino)acetamide, or more commonly its corresponding sodium or potassium salt, is treated with a propylating agent like n-propyl bromide or n-propyl iodide. google.comgoogle.com The reaction is typically carried out in an inert solvent. The nucleophilic oxygen of the oximate anion attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the desired ether linkage. google.com This reaction yields the final product, this compound. The use of the pre-formed (E)-isomer of the oximate salt ensures that the stereochemistry is retained in the final product. google.com

Table 2: Summary of the Targeted Synthesis of this compound

| Step | Precursor(s) | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| Oximation | 2-Cyanoacetamide | Sodium Nitrite, Acid (e.g., Acetic Acid) | 2-Cyano-2-(hydroxyimino)acetamide | Formation of the oxime group google.com |

| Salt Formation | 2-Cyano-2-(hydroxyimino)acetamide | Base (e.g., Sodium Ethoxide) | Sodium salt of (E)-2-cyano-2-oximinoacetamide | Formation of nucleophilic oximate google.com |

| Alkylation | (E)-2-cyano-2-oximinoacetamide salt, n-Propyl Bromide | Inert Solvent | This compound | O-alkylation to form the propoxy ether linkage google.com |

Optimization of Reaction Conditions and Yields

The synthesis of 2-cyano-2-(alkoxyimino)-acetamide derivatives, including the propoxyimino variant, is sensitive to a range of reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity. The predominant synthetic route involves the O-alkylation of a 2-cyano-2-oximino-acetamide salt. google.com

Key parameters that have been the focus of optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent. A general process involves the formation of a salt from a 2-cyano-2-oximino-acetamide precursor using an organic or inorganic base, followed by a reaction with an alkylating agent. google.com

Reaction Temperature: Temperature control is critical in both stages of the synthesis. The initial salt formation is typically conducted at cooler temperatures, generally between 0°C and 100°C, with a preference for 0°C to 30°C. The subsequent alkylation step requires more thermal energy and is carried out at temperatures ranging from 0°C to 150°C, with an optimal range often cited as 60°C to 120°C. google.com

Solvents and Reagents: The choice of solvent plays a significant role in reaction efficiency. Inert organic solvents are preferred, with ethers like diethyl ether, tetrahydrofuran (B95107) (THF), and dioxane, as well as ketones such as acetone, being commonly used. google.com For the alkylation step, a propylating agent such as a propyl halide (e.g., propyl bromide) or propyl sulfonate would be used to introduce the propoxy group.

Yields: While specific yield data for the propoxyimino derivative is not extensively detailed in the available literature, analogous reactions provide insight into the expected efficiency. For example, the synthesis of N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide via a similar alkylation process has reported yields ranging from approximately 38% to 51%, depending on the specific reagents and conditions employed. google.com

Below is an interactive table summarizing the generalized reaction conditions for the alkylation step.

| Parameter | Condition | Preferred Range | Source |

| Temperature | 0°C to 150°C | 60°C to 120°C | google.com |

| Solvents | Inert Organic Solvents | Tetrahydrofuran (THF), Dioxane, Acetone | google.com |

| Base | Organic or Inorganic | Potassium tert-butylate, Sodium methylate | google.com |

| Alkylating Agent | R-X (X=halide, sulfonate) | Propyl bromide (example for propoxy) | google.com |

Exploration of Alternative Synthetic Routes

While the alkylation of 2-cyano-2-oximino-acetamide salts remains a primary synthetic pathway, research into alternative routes is ongoing. These explorations aim to improve yield, reduce the number of synthetic steps, or utilize different starting materials.

A foundational alternative approach begins with the synthesis of the precursor, 2-cyano-2-hydroxyiminoacetamide. This is commonly achieved through the nitrosation of cyanoacetamide. ekb.eggoogle.com One documented method involves reacting cyanoacetamide with sodium nitrite in the presence of an acid, such as acetic acid. google.com The resulting 2-cyano-2-hydroxyiminoacetamide salt can then be isolated or, in some protocols, used directly in the subsequent alkylation step without intermediate purification. google.com This "one-pot" modification can enhance efficiency by reducing handling and purification losses.

The process can be broken down as follows:

Nitrosation: Reaction of a 2-cyanoacetamide with a nitrite salt (e.g., sodium nitrite) in an aqueous solvent. This step is preferably conducted at temperatures between 30°C and 60°C. google.com

Alkylation: The resulting 2-cyano-2-hydroxyiminoacetamide salt is then reacted with a suitable propylating agent. This can be performed in the same reaction mixture by adjusting the pH to between 7 and 9 and adding the alkylating agent, such as dimethyl sulfate (B86663) for methylation, which serves as a model for propylation. google.com

Development of Environmentally Benign Synthetic Protocols (Green Chemistry)

The principles of green chemistry are increasingly being applied to the synthesis of cyanoacetamide derivatives to minimize environmental impact and enhance safety. For the synthesis of this compound and related compounds, this involves considering greener solvents, alternative energy sources, and atom economy.

Solvent Selection: The choice of solvent is a key aspect of green chemistry. While traditional syntheses may use solvents like dimethylformamide (DMF), greener alternatives are sought. google.com The use of aqueous solutions or more benign organic solvents like ethanol and acetone, which are mentioned in the general synthetic protocols, aligns with these principles. google.comgoogle.com For instance, the synthesis of the 2-cyano-2-hydroxyiminoacetamide precursor can be effectively carried out in an aqueous solvent system. google.com

Energy Efficiency: The adoption of energy-efficient techniques is another hallmark of green chemistry. While not specifically documented for this compound, related syntheses of heterocyclic compounds from cyanoacetamide derivatives have successfully employed infrared and microwave irradiation. scielo.org.mx These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy and Waste Reduction: Green protocols also focus on minimizing waste. One patented process for producing 2-cyano-2-hydroxyiminoacetamide salts highlights a method that avoids the need to neutralize large amounts of acid, thereby reducing waste disposal issues. google.com This is achieved by using less than a stoichiometric amount of acid in the reaction between the nitrite salt and the 2-cyanoacetamide. google.com Such an approach improves atom economy and simplifies the process, making it more environmentally friendly.

Advanced Spectroscopic and Crystallographic Characterization Techniques for 2e 2 Cyano 2 Propoxyimino Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of (2E)-2-Cyano-2-(propoxyimino)acetamide would be expected to show distinct signals for the protons of the propoxy group and the amide group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂- | Expected | Triplet (t) | 2H |

| -CH₂- | Expected | Sextet (sxt) | 2H |

| -CH₃ | Expected | Triplet (t) | 3H |

| -NH₂ | Expected | Broad Singlet (br s) | 2H |

Note: This table is a hypothetical representation of expected signals and does not reflect published experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Key signals would be expected for the nitrile carbon, the amide carbonyl carbon, the oximino carbon, and the carbons of the propoxy group.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C≡N | Expected |

| C=O | Expected |

| C=N | Expected |

| -OCH₂- | Expected |

| -CH₂- | Expected |

| -CH₃ | Expected |

Note: This table is a hypothetical representation of expected signals and does not reflect published experimental data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Vibrational Analysis of Key Functional Groups (Nitrile, Amide Carbonyl, Oximino)

The IR and Raman spectra of this compound would exhibit characteristic vibrational frequencies for its key functional groups.

Hypothetical Vibrational Frequencies for this compound

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H stretch (Amide) | Expected |

| C≡N stretch (Nitrile) | Expected |

| C=O stretch (Amide I) | Expected |

| N-H bend (Amide II) | Expected |

| C=N stretch (Oximino) | Expected |

| N-O stretch (Oximino) | Expected |

Note: This table is a hypothetical representation of expected vibrational frequencies and does not reflect published experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the C=N bond in conjugation with the nitrile and amide groups, would be expected to give rise to specific absorption bands in the UV-Vis spectrum. The position of the maximum absorbance (λmax) would be characteristic of the electronic structure of the compound.

Electronic Transitions and Chromophoric Contributions

The electronic absorption spectrum of this compound, typically measured using UV-Visible spectroscopy, is expected to reveal transitions associated with its key chromophoric groups. The primary chromophores in the molecule are the cyano (C≡N) group, the acetamide (B32628) moiety (-C(=O)NH2), and the propoxyimino group (-C=N-O-C3H7).

The electronic transitions would likely include:

n → π* transitions: Originating from the non-bonding electrons on the oxygen and nitrogen atoms of the acetamide and propoxyimino groups. These are typically of lower energy and appear at longer wavelengths.

π → π* transitions: Associated with the double and triple bonds within the cyano, imino, and carbonyl groups. These transitions are generally of higher energy and occur at shorter wavelengths.

The conjugation between the cyano group, the imine double bond, and the carbonyl group is expected to influence the position and intensity of these absorption bands. The propoxy group, being a saturated alkyl chain, is not a chromophore itself but can have a minor auxochromic effect, slightly shifting the absorption maxima.

A hypothetical data table for the electronic transitions is presented below:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophoric Contribution |

| Data not available | Data not available | n → π | C=O, C=N |

| Data not available | Data not available | π → π | C≡N, C=N, C=O |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound (C6H9N3O2), the exact mass can be calculated.

| Parameter | Value |

| Molecular Formula | C6H9N3O2 |

| Calculated Exact Mass | 155.0695 |

| Measured Exact Mass | Data not available |

| Mass Accuracy (ppm) | Data not available |

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, providing a characteristic "fingerprint." The analysis of these fragments helps to confirm the structure of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the bonds within the propoxy group and around the acetamide and cyano functionalities. The fragmentation of oxime ethers often involves characteristic rearrangements.

A table of potential major fragments is provided below:

| m/z | Proposed Fragment Ion | Structural Formula |

| Data not available | [M]+• | [C6H9N3O2]+• |

| Data not available | [M - C3H7]+ | [C3H2N3O2]+ |

| Data not available | [M - OC3H7]+ | [C3H2N3O]+ |

| Data not available | [C3H7]+ | [CH3CH2CH2]+ |

| Data not available | [C(=O)NH2]+ | [CONH2]+ |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

A single-crystal X-ray diffraction study of this compound would confirm its (E) stereochemistry about the C=N double bond. It would also provide precise measurements of all bond lengths and angles, revealing details about the planarity and geometry of the core structure.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| C=N Bond Length (Å) | Data not available |

| C-C-N-O Torsion Angle (°) | Data not available |

The crystallographic data would reveal the preferred conformation of the propoxy group in the solid state. Furthermore, it would definitively establish the tautomeric form present in the crystal lattice, confirming the acetamide structure over any potential iso-amide tautomers. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be elucidated, providing insight into the crystal packing.

| Feature | Description |

| Propoxy Group Conformation | Data not available (e.g., anti, gauche) |

| Tautomeric Form | Confirmed as acetamide |

| Hydrogen Bonding Network | Data not available (e.g., N-H···O=C) |

Intermolecular Interactions and Crystal Packing Motifs

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the intermolecular interactions and crystal packing motifs for the specific compound this compound is not publicly available. While research into the crystal structures of related acetamide and oxime derivatives often reveals extensive networks of hydrogen bonds and other non-covalent interactions that dictate their solid-state architecture, specific details pertaining to this compound have not been reported.

The characterization of a compound's crystal structure through techniques such as single-crystal X-ray diffraction is essential to definitively elucidate its intermolecular interactions. Such analyses would provide precise measurements of bond lengths, angles, and torsion angles, as well as the distances and geometries of any hydrogen bonds, van der Waals forces, or other non-covalent interactions. This information is fundamental to understanding the material's properties, including its stability, solubility, and polymorphism.

Without experimental crystallographic data, a definitive description of the intermolecular interactions and crystal packing motifs of this compound cannot be provided at this time. Further research, including the successful crystallization of the compound and subsequent X-ray diffraction analysis, would be required to generate the specific findings necessary for a detailed discussion in this area.

Computational and Theoretical Investigations of 2e 2 Cyano 2 Propoxyimino Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like (2E)-2-Cyano-2-(propoxyimino)acetamide, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would provide key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for electronic structure calculations. For this compound, ab initio calculations would be used to obtain a more precise understanding of its electronic properties, which can be crucial for predicting its reactivity and interactions with other molecules.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propoxy group and other single bonds in this compound suggests the existence of multiple stable conformations.

Study of Rotational Barriers and Conformational Isomerism

A systematic conformational analysis would be necessary to identify the different stable isomers (conformers) of the molecule and the energy barriers for rotation around its single bonds. This is typically achieved by systematically changing the dihedral angles of key bonds and calculating the energy at each step. The results of such a study would be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. This analysis would reveal the most likely shapes the molecule adopts and the energy required to interconvert between them.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data.

Theoretical IR, NMR, and UV-Vis Spectra Simulation

By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. This simulated spectrum would show characteristic peaks corresponding to the vibrational modes of the different functional groups in this compound, such as the cyano (C≡N), carbonyl (C=O), and imino (C=N) groups. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated, providing a prediction of the NMR spectrum. Finally, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum, which provides information about the molecule's electronic structure and color.

Chemical Reactivity and Mechanistic Studies of 2e 2 Cyano 2 Propoxyimino Acetamide

Reactivity of the Nitrile and Amide Functional Groups

The chemical character of (2E)-2-Cyano-2-(propoxyimino)acetamide is significantly influenced by the presence of both a nitrile (-C≡N) and an amide (-C(O)NH₂) group. These groups can undergo a variety of chemical transformations, often influenced by reaction conditions and the presence of catalysts.

The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. A primary reaction of nitriles is hydrolysis, which can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This process typically proceeds through an amide intermediate. libretexts.org Reduction of the nitrile group, commonly achieved with reagents like lithium aluminum hydride, yields a primary amine. libretexts.org Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

The amide functional group also exhibits characteristic reactivity. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid and ammonia (B1221849) or an amine. Dehydration of the primary amide can regenerate a nitrile group, although this is less relevant for the parent compound. Reduction of the amide with strong reducing agents like lithium aluminum hydride can produce an amine.

The electronic interplay between the nitrile, amide, and oximino ether groups in this compound can influence the reactivity of each functional group. The electron-withdrawing nature of the adjacent oximino ether and nitrile groups can increase the electrophilicity of the amide carbonyl carbon, potentially facilitating nucleophilic attack.

Table 1: Expected Reactivity of Nitrile and Amide Groups

| Functional Group | Reagent/Condition | Expected Product | Reaction Type |

| Nitrile | H₃O⁺, heat | Carboxylic acid | Hydrolysis |

| Nitrile | NaOH, H₂O, heat | Carboxylate salt | Hydrolysis |

| Nitrile | 1. LiAlH₄; 2. H₂O | Primary amine | Reduction |

| Nitrile | 1. RMgX; 2. H₃O⁺ | Ketone | Nucleophilic addition |

| Amide | H₃O⁺, heat | Carboxylic acid | Hydrolysis |

| Amide | NaOH, H₂O, heat | Carboxylate salt | Hydrolysis |

| Amide | 1. LiAlH₄; 2. H₂O | Amine | Reduction |

Reactions Involving the Oximino Ether Moiety

The oximino ether moiety (-C=N-O-R) is a key structural feature of this compound, contributing to its chemical properties and potential for various transformations. The propoxy group (-O-CH₂CH₂CH₃) is attached to the oxime nitrogen, forming a stable ether linkage.

One of the significant reactions involving oximino ethers is their hydrolysis. Under acidic conditions, the C=N bond can be cleaved to yield a ketone (or in this case, a more complex carbonyl compound) and an alkoxyamine. The stability of the oximino ether to hydrolysis can be influenced by the steric and electronic nature of the substituents.

The C=N double bond of the oximino ether can also undergo reduction. Catalytic hydrogenation or treatment with reducing agents can lead to the formation of an alkoxyamine. The specific outcome of the reduction can depend on the catalyst and reaction conditions employed.

Furthermore, the oxygen atom of the oximino ether possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers. This property can be relevant in the context of metal-catalyzed reactions involving the compound.

Rearrangement Reactions and Isomerization Pathways

This compound possesses the structural elements that could potentially lead to rearrangement and isomerization reactions under specific conditions.

A well-known reaction of oximes and their derivatives is the Beckmann rearrangement. However, the classic Beckmann rearrangement typically involves the conversion of an oxime to an amide in the presence of an acid catalyst. For an oximino ether, analogous rearrangements are less common but could potentially be induced under specific thermal or catalytic conditions, leading to the migration of a group to the electron-deficient nitrogen atom.

Isomerization around the C=N double bond is another possibility. The "(2E)" designation indicates a specific stereochemistry at this bond. Under thermal or photochemical conditions, isomerization to the (2Z) isomer could occur. The relative stability of the E and Z isomers would depend on the steric interactions between the substituents on the double bond.

Investigations of Reaction Kinetics and Thermodynamics

Kinetic studies would focus on determining the rate of reactions such as hydrolysis or reduction of the functional groups. This would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, pH, catalyst concentration). The data obtained would allow for the determination of the rate law, rate constants, and activation energy for a given reaction. This information is crucial for optimizing reaction conditions and understanding the reaction mechanism.

Thermodynamic investigations would provide information on the feasibility and position of equilibrium for potential reactions. This involves determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. For example, the hydrolysis of the nitrile and amide groups is generally a thermodynamically favorable process. The relative stability of the (2E) and (2Z) isomers could also be assessed through thermodynamic calculations or experimental measurements.

Table 2: Key Parameters in Kinetic and Thermodynamic Studies

| Study Type | Key Parameters | Information Gained |

| Kinetics | Rate law, Rate constant (k), Activation energy (Ea) | Reaction speed, Dependence on concentrations, Temperature sensitivity |

| Thermodynamics | Gibbs free energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Reaction spontaneity, Equilibrium position, Heat of reaction |

Catalysis in Chemical Transformations of the Compound

Catalysis plays a pivotal role in enhancing the rate and selectivity of chemical reactions involving this compound. Both homogeneous and heterogeneous catalysts can be employed to facilitate its transformations.

For the hydrolysis of the nitrile and amide groups, acid and base catalysis are the most common approaches. Protons (in acid catalysis) or hydroxide (B78521) ions (in base catalysis) accelerate the nucleophilic attack of water on the carbonyl or nitrile carbon.

The reduction of the nitrile and oximino ether functionalities can be achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The choice of catalyst can influence the selectivity of the reduction, potentially allowing for the preferential reduction of one functional group over another.

Transition metal complexes can also be utilized as homogeneous catalysts for various transformations. For instance, metal-catalyzed cross-coupling reactions could potentially be employed to modify the molecule, although this would depend on the presence of suitable reaction sites. The coordination of the nitrile or oximino ether nitrogen to a metal center can activate these groups towards further reactions.

The development of selective catalysts is crucial for achieving specific chemical modifications of this multifunctional compound, enabling the synthesis of a diverse range of derivatives.

Applications of 2e 2 Cyano 2 Propoxyimino Acetamide As a Synthon in Organic Synthesis

Role as a Building Block for Heterocyclic Compound Synthesis

There is no available research data on the use of (2E)-2-Cyano-2-(propoxyimino)acetamide as a building block for the synthesis of heterocyclic compounds. While the broader class of cyanoacetamides and related oxime derivatives are widely used synthons for heterocycles, the specific reactivity and applications of the propoxyimino derivative have not been reported in the literature reviewed.

No studies have been found that describe the reaction of this compound to form thiazole, pyrazole, or triazole rings.

There is no documented use of this compound in the synthesis of pyridines, pyrimidines, or quinoxalinones.

No literature is available on the application of this compound in the synthesis of fused heterocyclic systems.

Participation in Multi-Component Reactions (MCRs)

A search of chemical databases and scientific journals did not yield any examples of this compound being utilized as a reactant in multi-component reactions.

Preparation of Complex Chemical Intermediates for Advanced Materials

There is no information available regarding the use of this compound for the preparation of complex chemical intermediates intended for advanced materials.

Molecular Basis of Biological Activity and Structure Activity Relationship Sar Studies

Identification and Characterization of Molecular Targets

The therapeutic or biological effects of a chemical compound are initiated by its interaction with specific molecular targets within a biological system. For "(2E)-2-Cyano-2-(propoxyimino)acetamide" and related oxime derivatives, these targets are often enzymes or receptors that play critical roles in physiological or pathological processes.

The oxime functional group is a key feature of many biologically active compounds and has been implicated in the inhibition of various enzymes. nih.gov The nitrogen and oxygen atoms of the oxime group can act as hydrogen bond acceptors, while the hydroxyl group can be a hydrogen bond donor, facilitating interactions with the active sites of enzymes. nih.gov

Compounds containing the oxime moiety have been identified as inhibitors of several classes of enzymes, including kinases. nih.gov Kinases are crucial regulators of cellular signaling pathways, and their inhibition can have profound effects on cell growth, differentiation, and survival. researchgate.net Some oxime derivatives, such as indirubin (B1684374) oximes, have demonstrated high-affinity binding to the ATP-binding site of protein kinases like cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov

Furthermore, the cyano-acetamide scaffold is present in molecules that target a range of enzymes. For instance, analogs of the active metabolite of leflunomide, which contains a cyano group, are known inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis. nih.gov

The metabolism of oximes can also be mediated by cytochrome P450 (CYP450) enzymes, which can lead to the generation of nitric oxide (NO), a key signaling molecule. nih.gov This process involves the oxidation of the C=N-OH moiety. nih.gov

A summary of potential enzyme targets for oxime and cyano-acetamide derivatives is presented in the table below.

| Enzyme Class | Specific Examples | Potential Role of this compound Analogs |

| Kinases | Cyclin-dependent kinases (CDKs), Glycogen synthase kinase 3β (GSK-3β), Phosphatidylinositol 3-kinase (PI3K) nih.gov | Inhibition of cell cycle progression, modulation of signaling pathways. |

| Oxidoreductases | Dihydroorotate dehydrogenase (DHODH) nih.gov | Inhibition of nucleotide biosynthesis, leading to antiproliferative effects. |

| Cytochrome P450 | CYP450 isoforms nih.gov | Metabolism of the compound, potential for drug-drug interactions, and generation of bioactive molecules like nitric oxide. nih.gov |

The interaction between a ligand, such as "this compound," and its receptor is a highly specific process governed by various non-covalent forces. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov The specificity of these interactions ensures that the ligand binds to its intended target with high affinity, leading to a biological response. nih.gov

Molecular docking studies on related cyanoacetamide and oxime derivatives have provided insights into their binding modes with various receptors. For example, docking studies of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs with the neuraminidase (NA) receptor of the influenza A virus revealed key interactions with amino acid residues such as ARG118, ASP151, and GLU119. semanticscholar.org These interactions, which include hydrogen bonding and hydrophobic contacts, are crucial for the inhibitory activity of these compounds. semanticscholar.org

Similarly, docking simulations of modafinil (B37608) analogs, which contain an acetamide (B32628) moiety, with the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) have helped to elucidate the structural requirements for binding and selectivity. nih.gov

The key molecular interactions that can contribute to the binding of "this compound" to a hypothetical receptor are outlined in the table below.

| Type of Interaction | Functional Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Cyano N, Acetamide O, Oxime N, Oxime O | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Propoxy group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key pharmacophoric features and optimize the compound's properties. nih.gov

For analogs of "this compound," variations in substituents on different parts of the molecule can significantly impact their interaction with biological targets.

SAR studies on other cyanoacetamide derivatives have shown that the nature and position of substituents on aromatic rings can greatly influence their activity. nih.govmdpi.com For instance, in a series of 2-substituted N-benzyl benzimidazoles, the introduction of an acetamide moiety significantly improved the bradykinin (B550075) B1 receptor antagonist activity. mdpi.com

In the context of insecticidal C7-oxime ester derivatives of obacunone (B191991), the length of the alkyl side chain at the C-7 position was found to be crucial for activity. rsc.org For aryl ester analogs, the introduction of a chlorine atom on the phenyl ring led to more potent compounds. rsc.org These findings suggest that both steric and electronic properties of the substituents play a vital role in determining the biological activity.

The following table summarizes the potential impact of substituent variations on the activity of "this compound" analogs based on findings for related compounds.

| Position of Variation | Type of Substituent | Potential Impact on Activity |

| Propoxy group | Variation in alkyl chain length (e.g., methoxy, ethoxy, butoxy) | May affect hydrophobic interactions and steric fit within the binding pocket. rsc.org |

| Acetamide group | Substitution on the nitrogen atom | Can introduce new interaction points (e.g., hydrogen bonding) and alter solubility and metabolic stability. nih.gov |

| Cyano group | Replacement with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Could modulate the electronic properties of the molecule and its ability to interact with the target. |

Stereochemistry plays a critical role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. The (2E) configuration of the oxime in "this compound" is a key stereochemical feature. Different geometric isomers (E/Z) of oximes can exhibit significantly different biological activities due to their distinct spatial arrangements, which affect how they fit into a binding site. wikipedia.org

For instance, in a study of chiral β-amino aldehydes in a Gewald reaction with cyanoacetamides, the stereochemistry of the resulting thiophenes was investigated. nih.gov While in some cases no significant racemization was observed, in others, epimerization occurred, leading to a mixture of diastereomers with potentially different biological activities. nih.gov This highlights the importance of controlling and characterizing the stereochemistry of bioactive compounds.

In Silico Approaches for Biological Activity Prediction and Ligand Design (e.g., Molecular Docking, QSAR Modeling)

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful computational tools used to predict the biological activity of compounds and guide the design of new, more potent analogs. semanticscholar.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique can provide valuable information about the binding mode and affinity of a compound, helping to rationalize its biological activity at the molecular level. ijper.org For example, molecular docking studies have been successfully used to investigate the binding of cyanoacetamide derivatives to various protein targets. researchgate.netresearchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.comnih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov A QSAR study on C7-oxime ester derivatives of obacunone identified five molecular descriptors (RDF100v, RDF105u, Dm, Mor15m, and R1u) that were likely to affect the insecticidal activity of these compounds. rsc.orgbohrium.com The correlation coefficient (R²) of the developed model was 0.891, indicating a good predictive ability. rsc.org

The table below provides an overview of common in silico approaches and their applications in the study of compounds like "this compound".

| In Silico Approach | Description | Application |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. researchgate.netijper.org | Elucidating ligand-receptor interactions, virtual screening of compound libraries. researchgate.netsemanticscholar.org |

| QSAR Modeling | Develops a statistical model correlating chemical structure with biological activity. bohrium.comnih.gov | Predicting the activity of new analogs, identifying key structural features for activity. rsc.orgnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Designing new molecules with improved activity, virtual screening. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov | Early-stage filtering of drug candidates with unfavorable pharmacokinetic or toxicological profiles. |

Advanced Analytical Method Development for Research and Discovery

Chromatographic Methods for Purity, Separation, and Isomer Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For (2E)-2-Cyano-2-(propoxyimino)acetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in its analysis.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds, making it ideally suited for this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity.

Method development would involve a systematic optimization of chromatographic parameters to achieve adequate separation from potential impurities, such as starting materials, by-products, and geometric isomers (e.g., the Z-isomer). A stability-indicating method can also be developed to separate the parent compound from any degradation products that may form under stress conditions. pensoft.net

Key steps in method development include:

Column Selection: A C18 column is a common starting point, offering good retention and selectivity for a wide range of organic molecules. ajpaonline.com Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance efficiency and backpressure. ajpaonline.com

Mobile Phase Selection: A mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. sielc.com The ratio of these solvents is adjusted to control the retention time of the analyte. A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to resolve compounds with different polarities.

Detector Selection: A Photo Diode Array (PDA) or UV detector is highly effective, as the cyano and acetamide (B32628) functionalities are expected to have a chromophore that absorbs in the UV region (e.g., 210-220 nm). ajpaonline.com A PDA detector provides the additional benefit of acquiring full UV spectra, which aids in peak identification and purity assessment.

Method Validation: Once optimized, the method must be validated according to established guidelines to ensure it is accurate, precise, specific, linear, and robust. pensoft.net This includes determining the limit of detection (LOD) and limit of quantification (LOQ). ajpaonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Instrument | HPLC with UV/PDA Detector | Separation and quantification of non-volatile compounds. |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating based on hydrophobicity. ajpaonline.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component to control pH and retention. sielc.com |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. ajpaonline.comsielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 10 µL | Standardized volume of sample introduced for analysis. ajpaonline.com |

| Column Temperature | 30°C | Ensures reproducible retention times. ajpaonline.com |

| Detection Wavelength | 215 nm | Wavelength for maximum absorbance of the analyte. ajpaonline.com |

Standard Gas Chromatography is best suited for compounds that are volatile and thermally stable. This compound, with its polar functional groups (amide, oxime), is not inherently volatile. Therefore, a derivatization step is required to convert it into a less polar, more volatile analogue suitable for GC analysis.

Silylation is a common derivatization technique where active hydrogen atoms (such as in the acetamide group) are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule.

Once derivatized, the compound can be analyzed using a GC system, often coupled with a Mass Spectrometer (GC-MS) for definitive identification. GC offers very high separation efficiency, which is particularly useful for resolving complex mixtures of related volatile substances. nih.gov

Table 2: Hypothetical GC Method Parameters for Silylated this compound

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | High-resolution separation and identification of volatile compounds. nih.gov |

| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | To create a volatile trimethylsilyl derivative. |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Inert stationary phase for separating semi-polar compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Temperature gradient to separate compounds based on boiling points. |

| Detector | Mass Spectrometer (in scan mode) | Provides mass-to-charge ratio data for structural confirmation. |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in an electric field. sciex.com For this compound, which is a neutral molecule, direct analysis by Capillary Zone Electrophoresis (CZE) is not feasible. However, the technique can be adapted for neutral species using Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differential partitioning of analytes into the micelles, allowing for the resolution of neutral compounds with different hydrophobicities.

Development of an MEKC method would involve optimizing:

Buffer pH: Influences the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary.

Surfactant Concentration: Affects the formation of micelles and the interaction with the analyte.

Applied Voltage: The driving force for the separation; higher voltages generally lead to faster analysis times. sciex.com

CE is known for its extremely high separation efficiency, minimal sample consumption, and rapid analysis times, making it a powerful alternative or complementary technique to HPLC.

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Instrument | Capillary Electrophoresis System with UV Detector | High-efficiency separation based on differential partitioning. |

| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm i.d.) | Narrow-bore tube where separation occurs. sciex.com |

| Background Electrolyte | 25 mM Borate buffer (pH 9.2) with 50 mM SDS | Provides conductivity and the micellar pseudo-stationary phase. |

| Applied Voltage | 20-25 kV | Creates the electric field to drive separation. |

| Temperature | 25°C | Ensures reproducibility of migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small plug of the sample into the capillary. |

| Detection | UV at 215 nm | Monitors the analyte as it passes the detector window. |

Quantitative Analytical Techniques for Mechanistic Studies

To investigate reaction mechanisms, kinetics, or metabolic pathways involving this compound, a fully validated quantitative analytical method is essential. The RP-HPLC method described in section 8.1.1 is an excellent candidate for this purpose.

Once validated, the HPLC method can be used to monitor the concentration of this compound over time in a reaction mixture. By taking samples at specific intervals and analyzing them, a concentration-time profile can be generated. pensoft.net This data is invaluable for:

Determining Reaction Kinetics: Calculating the rate of disappearance of the reactant or the rate of formation of a product.

Identifying Intermediates: Detecting transient species that may appear and then be consumed during the reaction.

Elucidating Reaction Pathways: Understanding how the compound transforms under specific conditions (e.g., hydrolysis, oxidation).

The key to a reliable quantitative method is rigorous validation, which establishes the method's performance characteristics.

Table 4: Key Validation Parameters for a Quantitative HPLC Method

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.995; Baseline resolution from impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a defined range. ajpaonline.com |

| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |

Future Research Directions and Emerging Innovations in 2e 2 Cyano 2 Propoxyimino Acetamide Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future investigations into the synthesis of (2E)-2-Cyano-2-(propoxyimino)acetamide are likely to focus on the development of more efficient, sustainable, and versatile methodologies. Drawing inspiration from the broader field of cyanoacetamide synthesis, researchers may explore novel catalytic systems to improve reaction yields and reduce environmental impact.

One promising avenue is the application of metal-catalyzed reactions, which have shown efficacy in the synthesis of related compounds. For instance, rhodium-catalyzed intramolecular C-H cyanation could be adapted for the synthesis of precursors to this compound. mdpi.com Similarly, nickel, iron, and iridium-based catalysts, which have been successfully used for the co-cyclization of cyanamides and alkynes to produce 2-aminopyridines, could be investigated for novel synthetic routes. mdpi.com The development of microwave-assisted organic synthesis presents another opportunity to accelerate and optimize the production of this compound, a technique that has been successfully applied to other cyanoacetamide derivatives. researchgate.net

Furthermore, the exploration of greener synthetic approaches is anticipated. This could involve the use of environmentally benign solvents, and the development of one-pot reactions to minimize waste and energy consumption. The nitrosation of N-alkyl-cyanoacetamides, a key step in the formation of the oxime group, could be optimized using alternative sources of nitrous acid, such as isobutyl nitrite (B80452) or methyl nitrite, to enhance reaction convenience and control. jst.go.jp

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Catalysts/Reagents | Key Advantages |

| Metal-Catalyzed Cyanation | Rhodium, Nickel, Iron, Iridium complexes | High efficiency, regioselectivity, and potential for asymmetric synthesis. |

| Microwave-Assisted Synthesis | N/A | Rapid reaction times, improved yields, and enhanced reaction control. |

| Green Chemistry Approaches | Benign solvents, one-pot procedures | Reduced environmental impact, increased sustainability. |

| Optimized Nitrosation | Isobutyl nitrite, methyl nitrite | Milder reaction conditions, improved safety profile. |

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational chemistry is set to play a pivotal role in predicting the physicochemical properties, reactivity, and biological activity of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net Such studies can provide valuable insights into its reactivity and potential interactions with biological targets.

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound with various enzymes and receptors. ekb.egarchivepp.com This in silico screening approach can help identify potential biological targets and guide the design of new derivatives with enhanced activity. For example, docking studies of related acetamide (B32628) derivatives with the COX-II enzyme have revealed key interactions with amino acids such as Trp 387 and Ser 353, providing a basis for understanding their anti-inflammatory potential. archivepp.comgalaxypub.co

Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the compound and its complexes with biological macromolecules, offering a more dynamic picture of the binding process. nih.gov These computational approaches, when used in conjunction with experimental data, can accelerate the discovery of new applications for this compound.

Integration with High-Throughput Screening for New Applications

High-throughput screening (HTS) offers a powerful platform for the rapid discovery of new biological activities of this compound. nih.govbmglabtech.com By testing the compound against large libraries of biological targets, HTS can efficiently identify "hit" compounds that modulate the activity of these targets in a desired manner. bmglabtech.com

HTS assays can be designed to screen for a wide range of activities, including enzymatic inhibition, receptor binding, and cellular responses. drugtargetreview.com For instance, given the known biological activities of other oxime ethers and cyanoacetamides, HTS campaigns could focus on identifying potential anticancer, anti-inflammatory, antimicrobial, or anticonvulsant properties of this compound and its derivatives. nih.govnih.govnih.govnih.gov

The integration of HTS with combinatorial chemistry would enable the rapid synthesis and screening of a library of derivatives of this compound, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov This approach can significantly accelerate the lead optimization process in drug discovery. researchgate.net

Development of Functional Supramolecular Assemblies Involving the Compound

The oxime functionality within this compound presents an interesting motif for the construction of functional supramolecular assemblies. The ability of oximes to form hydrogen bonds, particularly O-H···N interactions, can be exploited to create well-defined supramolecular structures such as dimers and chains. eurjchem.comscispace.com

Future research could explore the co-crystallization of this compound with other molecules to form novel supramolecular complexes with unique properties. For example, the interaction of the cyano and oxime groups with metal centers could lead to the formation of coordination polymers with interesting magnetic or optical properties. The formation of supramolecular complexes between bis-pyridinium-4-oxime and cyanoiron platforms demonstrates the potential for creating charge-transfer complexes and functional materials. nih.gov

The design and synthesis of supramolecular structures based on this compound could lead to the development of new materials for applications in areas such as crystal engineering, molecular recognition, and catalysis. rsc.org

Expanding the Scope of Synthetic Utility and Reactivity

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. researchgate.neteurjchem.com The presence of multiple reactive sites, including the cyano, amide, and propoxyimino groups, allows for a variety of chemical transformations.

Future research will likely focus on exploring the reactivity of this compound in various cycloaddition, condensation, and multicomponent reactions. For example, the cyanoacetamide moiety can be utilized in Knoevenagel condensations to synthesize α,β-unsaturated derivatives. nih.gov The compound could also serve as a precursor for the synthesis of five- and six-membered heterocycles, such as pyridines, pyrimidines, and thiazoles, which are important scaffolds in medicinal chemistry. researchgate.net

The development of novel synthetic methodologies that exploit the unique reactivity of the propoxyimino group will also be a key area of investigation. This could involve exploring its participation in radical reactions or pericyclic reactions to generate complex molecular architectures. researchgate.net

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A deeper understanding of the molecular mechanisms underlying the potential biological activities of this compound is crucial for its future development as a therapeutic agent or biological probe. While research on related oxime ethers has pointed towards activities such as kinase inhibition and anti-inflammatory effects, the specific targets and pathways for the propoxyimino derivative remain to be elucidated. nih.govnih.gov

Future studies should aim to identify the specific cellular targets of this compound using techniques such as affinity chromatography, proteomics, and genetic screening. Once targets are identified, detailed biochemical and biophysical studies can be conducted to characterize the binding interactions and the mechanism of action.

Furthermore, cell-based assays and animal models will be essential to validate the in vitro findings and to assess the pharmacological profile of the compound. Understanding the relationship between the chemical structure of this compound and its biological activity will be critical for the rational design of more potent and selective analogs. periodikos.com.br

Q & A

Q. What are the validated synthetic routes for (2E)-2-Cyano-2-(propoxyimino)acetamide, and how do reaction conditions influence yield and purity?

The synthesis of cyanoacetamide derivatives typically involves multi-step organic reactions, such as cyanoacetylation of amines or condensation of nitriles with carbonyl compounds. For example, analogous compounds like (2E)-2-cyano-2-(hydroxyimino)acetamide are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature . Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Column chromatography or recrystallization to achieve >95% purity. Contamination risks (e.g., byproducts from incomplete substitution) must be monitored via TLC or HPLC .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the (E)-configuration via coupling constants (e.g., J = 12–15 Hz for trans olefinic protons) and chemical shifts for the cyano (δ ~110–120 ppm in ¹³C) and propoxyimino groups (δ ~7–8 ppm in ¹H) .

- IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O of acetamide) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 196.08) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reactivity of this compound across different solvents?

Molecular dynamics (MD) simulations and density functional theory (DFT) studies reveal solvent effects on tautomeric equilibria (e.g., keto-enol shifts) and hydrogen-bonding networks. For example:

- Polar solvents stabilize the enol form, enhancing nucleophilicity.

- Nonpolar solvents favor the keto form, altering reaction pathways. These findings align with experimental discrepancies in reaction rates observed for similar cyanoacetamides .

Q. What strategies address conflicting bioactivity data for cyanoacetamide derivatives in antimicrobial assays?

Discrepancies may arise from:

- Bacterial strain variability : Standardize assays using ATCC reference strains (e.g., E. coli ATCC 25922).

- Compound stability : Pre-test degradation under assay conditions (e.g., pH 7.4, 37°C) via LC-MS .

- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) can clarify intrinsic activity .

Q. How does the propoxyimino group influence the compound’s interaction with biological targets compared to other oxime derivatives?

The propoxy chain enhances lipophilicity (logP ~1.8 vs. ~0.5 for hydroxyimino analogs), improving membrane permeability. Docking studies with cytochrome P450 enzymes show stronger hydrophobic interactions with the propoxy group, correlating with altered metabolic stability .

Methodological Considerations

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth.

- Temperature gradients : Slow cooling from 50°C to 4°C reduces lattice defects.

- SHELX refinement : Employ SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. How can researchers optimize reaction conditions to minimize toxicity risks during large-scale synthesis?

- Alternative reagents : Replace cyanogen bromide with KCN/CuCN for safer cyano group introduction .

- Waste management : Neutralize cyanide byproducts with FeSO₄ or H₂O₂ .

Critical Analysis of Contradictions

- Stereochemical stability : Conflicting NMR data for (E/Z)-isomers in polar solvents suggest pH-dependent tautomerism. Validate via variable-temperature NMR .

- Bioactivity vs. toxicity : While some derivatives show potent antimicrobial activity, cytotoxicity (e.g., CC₅₀ < 10 µM in HepG2 cells) necessitates structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.